REACTION_CXSMILES
|
C([O:3][C:4](=[O:16])[CH2:5][CH2:6][C:7]1[S:11][C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[CH:8]=1)C.[OH-].[K+].CO.O>CO>[S:11]1[C:7]([CH2:6][CH2:5][C:4]([OH:16])=[O:3])=[CH:8][C:9]2[CH:15]=[CH:14][CH:13]=[CH:12][C:10]1=2 |f:1.2.3|
|
Name
|
benzo[b]thiophene-2-propanoic acid ethyl ester
|
Quantity
|
3.52 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCC1=CC2=C(S1)C=CC=C2)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
KOH MeOH
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+].CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 25° C. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then kept in a refrigerator (0° C.) overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove most of MeOH
|
Type
|
EXTRACTION
|
Details
|
The resultant turbid mixture was extracted with Et2O (3×500 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1CCC(=O)O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 14.7 mmol | |
AMOUNT: MASS | 3.04 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |